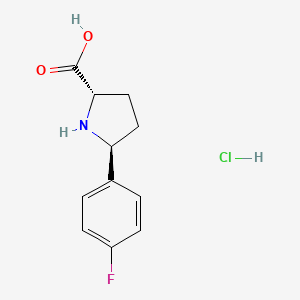
1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring, a piperidine moiety, and a phenylurea group, contributes to its varied chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where 2-ethylpiperidine reacts with suitable electrophiles.
Coupling with Phenylurea: The final step involves the coupling of the thiazole-piperidine intermediate with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Activity: Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens.
Anticancer Research: The compound’s ability to inhibit certain enzymes makes it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, disrupting cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of kinases involved in cell proliferation and survival.
Proteases: Inhibition of proteases that play a role in disease progression.
Comparaison Avec Des Composés Similaires
- 1-(4-(2-(2-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- 1-(4-(2-(2-Propylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
Comparison:
- Structural Differences: Variations in the alkyl group attached to the piperidine ring (ethyl, methyl, propyl) can influence the compound’s properties.
- Biological Activity: The presence of different alkyl groups can affect the compound’s binding affinity and specificity towards molecular targets, leading to differences in biological activity.
Uniqueness: 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKTUXNFSZDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
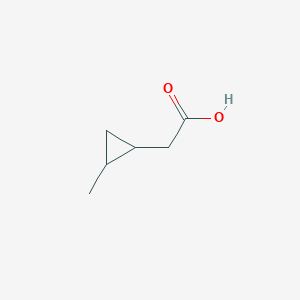
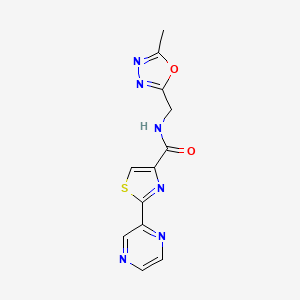
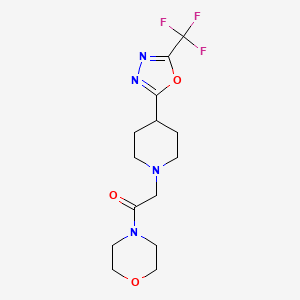
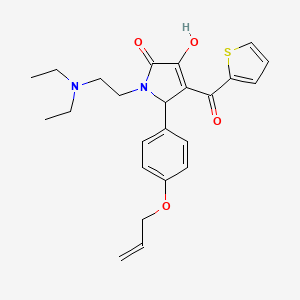
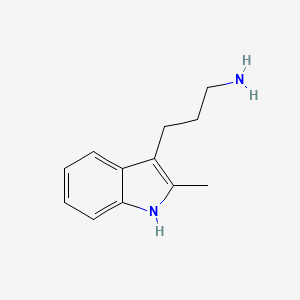

![N-CYCLOPENTYL-2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2625754.png)





